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Introduction

The Tn antigen, also known as GalNAcal-O-Ser/Thr, is a truncated O-glycan that is
considered a prominent tumor-associated carbohydrate antigen.[1][2] Its expression is typically
absent or found at very low levels in normal adult tissues but becomes abundant in a wide
variety of human cancers, including breast, colon, lung, and pancreatic cancer.[1][3][4] This
aberrant expression is often due to mutations or epigenetic silencing of genes involved in O-
glycan elongation, such as COSMC.[1] The presence of the Tn antigen on the cell surface is
correlated with cancer progression, metastasis, and poor prognosis, making it an attractive
target for cancer diagnosis and immunotherapy.[2][4]

Anti-Tn monoclonal antibodies (mAbs) are critical tools for detecting Tn antigen expression
and for developing novel cancer therapeutics, such as antibody-drug conjugates (ADCs) and
CAR-T cell therapies.[1] However, producing highly specific and high-affinity anti-Tn mAbs
presents challenges due to the antigen's small size, poor immunogenicity, and potential cross-
reactivity with similar glycan structures like the blood group A antigen.[5] These application
notes provide an overview of the role of the Tn antigen in cancer and detailed protocols for the
production and characterization of anti-Tn monoclonal antibodies.

Application Notes
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Tn Antigen in Cancer Signaling and Immune Evasion

The overexpression of Th antigen on cancer cells is not merely a passive biomarker but an
active participant in tumorigenesis. It contributes to cancer progression by influencing key
signaling pathways and modulating the tumor microenvironment.

e Oncogenic Signaling: Tn antigen expression has been shown to promote cancer cell
proliferation, invasion, and metastasis by activating oncogenic signaling pathways.[1][4]
Notably, it can enhance the phosphorylation and activation of the Focal Adhesion Kinase
(FAK) signaling cascade, which is crucial for cell adhesion, migration, and survival.[4] This
activation can also promote the Epithelial-Mesenchymal Transition (EMT), a process that
endows cancer cells with migratory and invasive properties.[1][4]

e Immune Suppression: The Tn antigen plays a significant role in helping tumors evade the
immune system.[3][6] It can bind to specific lectin receptors on immune cells, such as the
Macrophage Galactose-type Lectin (MGL), which is expressed on dendritic cells and
macrophages.[3][6] This interaction can lead to an immunosuppressive phenotype, inhibiting
the maturation of dendritic cells, reducing T-cell activation, and promoting the secretion of
anti-inflammatory cytokines like IL-10.[3][6]

Caption: Tn Antigen Signaling and Immune Interaction.

Experimental Protocols
Protocol 1: Production of Anti-Th Monoclonal Antibodies
via Hybridoma Technology

This protocol outlines the generation of murine monoclonal antibodies using hybridoma
technology, a robust method for producing a continuous supply of antibodies with high
specificity.[7][8]

Workflow:
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Caption: Hybridoma workflow for anti-Tn mAb production.

Methodology:
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» Antigen Preparation and Immunization:

o Due to the poor immunogenicity of the single sugar Tn antigen, it must be conjugated to a
large carrier protein like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin
(BSA).[5] Using a synthetic glycopeptide containing the Tn antigen can enhance
specificity.[5]

o Immunize BALB/c mice with 50-100 ug of the Tn-antigen conjugate emulsified in Complete
Freund's Adjuvant for the primary injection, followed by booster injections with Incomplete
Freund's Adjuvant every 2-3 weeks.

o Monitor the immune response by testing serum titers via ELISA. A final intravenous or
intraperitoneal booster is given 3-4 days before fusion.[8]

e Cell Fusion:

[¢]

Aseptically harvest the spleen from the immunized mouse and prepare a single-cell
suspension of splenocytes.[9][10]

[¢]

Harvest myeloma cells (e.g., SP2/0-Ag14) from culture. These cells are "immortal” and
lack the ability to produce their own antibodies.[8]

[e]

Mix splenocytes and myeloma cells at a ratio of approximately 5:1 to 10:1.[9][10]

[e]

Induce fusion by slowly adding Polyethylene Glycol (PEG) 1500.[9]
e Selection and Screening:

o Resuspend the fused cells in HAT (Hypoxanthine-Aminopterin-Thymidine) medium.
Aminopterin blocks the de novo DNA synthesis pathway, killing unfused myeloma cells.
Splenocytes have a limited lifespan and die off naturally. Only fused hybridoma cells,
which inherit immortality from myeloma cells and a functional DNA salvage pathway from
B-cells, will survive.[7][9]

o Plate the cell suspension into 96-well plates, typically over a feeder layer of peritoneal
cells.[8]
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o After 10-14 days, screen the supernatants from wells with visible hybridoma growth for the
presence of the desired antibody using an indirect ELISA against the Tn antigen.[8]

e Subcloning and Expansion:

o Positive clones must be subcloned by limiting dilution to ensure they are monoclonal
(derived from a single cell).[10]

o Re-screen the subclones to confirm antibody production.

o Expand the stable, positive clones to generate larger volumes of antibody-containing
supernatant and create cryopreserved cell stocks.

Protocol 2: Monoclonal Antibody Purification

This protocol describes the purification of monoclonal antibodies from hybridoma cell culture
supernatant using Protein A or Protein G affinity chromatography.[11]

Workflow:
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Caption: Affinity chromatography workflow for mAb purification.

Methodology:
e Sample Preparation:
o Harvest the hybridoma culture supernatant.
o Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet cells and large debris.

o Filter the supernatant through a 0.22 um filter to remove remaining particulates.
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« Affinity Chromatography:

o Equilibrate a Protein A or Protein G agarose column with a binding buffer (e.g., 20 mM
Sodium Phosphate, pH 7.0). The choice between Protein A and G depends on the
antibody isotype.

o Load the clarified supernatant onto the column. The antibody's Fc region will bind
specifically to the Protein A/G ligand.[12]

o Wash the column with 5-10 column volumes of binding buffer to remove unbound proteins
and contaminants.

o Elute the antibody using a low pH elution buffer (e.g., 0.1 M Glycine, pH 2.5-3.0). Collect 1
mL fractions into tubes containing 100 uL of a neutralization buffer (e.g., 1 M Tris, pH 8.5)
to immediately raise the pH and prevent antibody denaturation.

o Buffer Exchange and Concentration:
o Pool the antibody-containing fractions.

o Perform buffer exchange into a desired storage buffer (e.g., PBS, pH 7.4) using dialysis or
a desalting column.

o Determine the antibody concentration using a spectrophotometer (A280) or a BCA protein
assay.

o Store the purified antibody at 4°C for short-term use or at -20°C / -80°C in aliquots for
long-term storage.

Protocol 3: Characterization of Anti-Tn Monoclonal
Antibodies

After purification, the antibody must be characterized for its specificity, affinity, and functionality

in various applications.

A. Enzyme-Linked Immunosorbent Assay (ELISA)
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ELISA is used for initial screening and to confirm the binding specificity of the antibody.[13]

Workflow:
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Caption: Indirect ELISA workflow for antibody characterization.

Methodology:
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» Coating: Coat a 96-well microplate with a Tn-carrying antigen (e.g., Tn-BSA conjugate, or
Tn-positive cell line lysate) at 1-10 ug/mL in coating buffer overnight at 4°C. Alternatively, for
a cell-based ELISA, grow adherent Tn-positive cells (e.g., MCF7) to confluence in the plate
and fix them with paraformaldehyde.[14]

e Blocking: Wash the plate with PBS-T (PBS with 0.05% Tween-20) and block non-specific
binding sites with a blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS-T) for 1-2
hours at room temperature.

e Primary Antibody Incubation: Add serial dilutions of the purified anti-Tn mAb or hybridoma
supernatant and incubate for 1-2 hours at room temperature.

e Secondary Antibody Incubation: Wash the plate and add an HRP-conjugated secondary
antibody (e.g., goat anti-mouse IgG-HRP) diluted in blocking buffer. Incubate for 1 hour at
room temperature.

o Detection: Wash the plate thoroughly. Add a chromogenic substrate (e.g., TMB) and incubate
until color develops. Stop the reaction with stop solution (e.g., 2N H2SOa).

e Analysis: Read the absorbance at 450 nm using a microplate reader. Wells with high
absorbance indicate positive binding. Include negative controls such as Tnh-negative antigens
(e.g., T antigen) and Tn-negative cell lines to assess specificity.[5]

B. Western Blot

Western blotting is used to determine the antibody's ability to recognize Tn-glycosylated
proteins in a complex mixture and to confirm its specificity.[15]

Methodology:

o Sample Preparation: Prepare protein lysates from Tn-positive (e.g., Jurkat, LS174T) and Tn-
negative cancer cell lines.

o SDS-PAGE: Separate 20-40 ug of protein lysate per lane on an SDS-polyacrylamide gel.

o Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF
membrane.[16]
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e Blocking: Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5%
non-fat milk in TBS-T).

e Antibody Incubation: Incubate the membrane with the primary anti-Tn mAb (typically 1-2
pg/mL) overnight at 4°C.[17]

e Washing and Secondary Incubation: Wash the membrane with TBS-T. Incubate with an
HRP-conjugated secondary antibody for 1 hour at room temperature.

o Detection: Wash the membrane again. Add an enhanced chemiluminescence (ECL)
substrate and visualize the protein bands using an imaging system. A positive result is the
appearance of bands in the lane with lysate from Tn-positive cells but not in the lane with
lysate from Tn-negative cells.

C. Flow Cytometry

Flow cytometry is used to confirm that the antibody binds to the Tn antigen expressed on the
surface of live cells.[18]

Methodology:

e Cell Preparation: Harvest 1 x 10° cells (both Tn-positive and Tn-negative control cells) per
tube.

e Staining:
o Wash cells with FACS buffer (e.g., PBS with 1% BSA, 0.1% sodium azide).

o Resuspend cells in 100 pL of FACS buffer containing the primary anti-Tn mAb at a pre-
determined optimal concentration.

o Incubate for 30 minutes at 4°C in the dark.

o Washing: Wash the cells twice with 2 mL of FACS buffer to remove unbound primary
antibody.

e Secondary Staining: If the primary antibody is not directly conjugated, resuspend the cell
pellet in 100 pL of FACS buffer containing a fluorescently-labeled secondary antibody (e.g.,
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FITC- or PE-conjugated goat anti-mouse 1gG). Incubate for 30 minutes at 4°C in the dark.

¢ Final Wash: Wash the cells twice more with FACS buffer.

e Analysis: Resuspend the final cell pellet in 300-500 pL of FACS buffer and analyze on a flow
cytometer. A positive result is a shift in fluorescence intensity for the Tn-positive cell
population compared to the isotype control and the Tn-negative cell line.

D. Immunohistochemistry (IHC)

IHC is used to evaluate the antibody's ability to detect the Tn antigen in its native context
within tissue sections.[19]

Methodology:

o Tissue Preparation: Use formalin-fixed, paraffin-embedded (FFPE) tissue sections from
known Tn-positive tumors (e.g., colon or breast carcinoma) and normal tissues as negative
controls.

» Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through
a graded series of ethanol to water.[20]

e Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) to
unmask the antigen.[20]

e Blocking: Block endogenous peroxidase activity with 3% H202 and block non-specific binding
sites using a serum-based blocking solution.[19][20]

e Primary Antibody Incubation: Incubate the slides with the anti-Tn mAb (typically 5-10 pg/mL)
overnight at 4°C in a humidified chamber.[19]

» Detection:
o Wash the slides with buffer (e.g., PBS).

o Incubate with a biotinylated secondary antibody, followed by a streptavidin-HRP conjugate.
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o Add a chromogen substrate like DAB (3,3'-Diaminobenzidine), which produces a brown

precipitate at the site of antigen expression.

o Counterstaining and Mounting: Lightly counterstain the nuclei with hematoxylin. Dehydrate

the slides, clear in xylene, and mount with a coverslip.

e Analysis: Examine the slides under a microscope. Specific staining should be observed in

the tumor tissue, while normal tissue should show little to no staining.

Data Presentation

Table 1: Example Characteristics of Anti-Tn Monoclonal Antibodies

Antigen L
] Binding o
Antibody Used for L Application
Isotype . Affinity Reference
Clone Immunizati S
(KD)
on
LS180 colon
MLS128 1gG3 carcinoma Not specified ELISA, IHC [21]
cells
ELISA,
Jurkat cells + N FACS, IHC,
GOD3-2C4 IgG1l ) Not specified o [22]
Tn-mucin in vivo
studies
Tn-cBSA »
2154F12A4 IgM ) Not specified ELISA, IF [14]
conjugate
SM3- 0.149 puMm FACS, Cell-
) scFv-based MUC1-Tn [5]
Immunotoxin (SPR) based assays

Table 2: Summary of Reagents for Anti-Tn mAb Characterization
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Positive Negative Expected
Assay Key Reagents
Control Control Outcome
Tn-BSA ) HRP-conjugated High absorbance
i BSA,; T-antigen; . .
ELISA conjugate; MCF7 secondary Ab, signal for positive

cells

Tn-negative cells

TMB substrate

controls

MDA-MB-231

Nitrocellulose

Specific bands in

Western Blot Jurkat cell lysate membrane, ECL lanes with Tn-
cell lysate -
substrate positive lysate
_ Shift in
Tn-negative Fluorescently-
fluorescence for
Flow Cytometry Jurkat cells cells, Isotype labeled -
the Tn-positive
control Ab secondary Ab ]
population
) Brown staining in
] FFPE slides, ]
Colon carcinoma  Normal colon tumor regions,
IHC ] _ DAB substrate, L
tissue tissue _ no staining in
Hematoxylin

normal tissue
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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